Dtp3 tfa -

Dtp3 tfa

Catalog Number: EVT-7551261
CAS Number:
Molecular Formula: C28H36F3N7O7
Molecular Weight: 639.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DTP3 TFA is classified as a bioactive small molecule and falls within the category of peptide inhibitors. It is synthesized through solid-phase peptide synthesis techniques and is commonly utilized in research settings to explore mechanisms of action related to stress response and apoptosis in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of DTP3 TFA typically involves solid-phase peptide synthesis, a widely used method for constructing peptides. In this process, the peptide chain is assembled on a solid support resin, allowing for stepwise addition of amino acids.

  1. Cleavage: After the desired peptide sequence is obtained, the product is cleaved from the resin using a mixture of trifluoroacetic acid, water, and triisopropylsilane. This step releases the peptide while protecting groups are removed.
  2. Purification: The crude product is purified using reversed-phase high-performance liquid chromatography (HPLC). The purification process involves:
    • Dissolving the crude peptide in a minimal volume of 0.1% aqueous trifluoroacetic acid.
    • Injecting the solution onto an HPLC column and monitoring elution at 220 nm.
    • Collecting fractions that contain pure peptide based on retention time .
  3. Characterization: The final product's identity and purity are verified using mass spectrometry techniques such as electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) to confirm molecular weight and composition .
Molecular Structure Analysis

Structure and Data

The molecular structure of DTP3 TFA features a sequence of four amino acids with specific stereochemistry:

  • Ac-D-Tyrosine
  • D-Arginine
  • D-Phenylalanine
  • Amide terminal group

The trifluoroacetate salt form enhances solubility and stability in biological assays. The structural formula can be summarized as follows:

C15H18F3N3O2\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2

The molecular weight of DTP3 TFA is approximately 351.32 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

DTP3 TFA primarily functions through its interaction with the MKK7 protein kinase. The binding of DTP3 TFA to MKK7 induces conformational changes that inhibit its activity, thereby impacting downstream signaling pathways associated with stress responses.

  1. Binding Mechanism: Studies utilizing surface plasmon resonance and nuclear magnetic resonance spectroscopy have shown that DTP3 TFA binds to specific sites on MKK7, leading to competitive inhibition against other interacting proteins like GADD45 .
  2. Functional Outcomes: The inhibition results in altered phosphorylation states of downstream targets, which can lead to apoptosis in cancer cells under stress conditions .
Mechanism of Action

Process and Data

The mechanism of action for DTP3 TFA involves competitive inhibition at the MKK7 binding site. When DTP3 TFA binds to MKK7, it prevents GADD45 from associating with MKK7, which is crucial for activating downstream mitogen-activated protein kinase pathways.

  1. Conformational Change: Binding induces a conformational rearrangement in MKK7 that disrupts its normal function and signaling capabilities.
  2. Biological Impact: This disruption can lead to increased activation of c-Jun N-terminal kinase (JNK), promoting apoptotic pathways selectively in tumor cells exposed to stress factors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: DTP3 TFA typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The trifluoroacetate salt form contributes to enhanced stability under physiological conditions.
  • Toxicity: Trifluoroacetic acid, while effective for synthesis, poses toxicity risks; thus, removal or exchange with less toxic acids may be necessary for certain applications .
Applications

Scientific Uses

DTP3 TFA has several applications in scientific research:

  1. Cancer Research: It serves as a tool for investigating apoptotic pathways in cancer cells, particularly those involving GADD45β/MKK7 signaling.
  2. Signal Transduction Studies: Researchers utilize DTP3 TFA to dissect complex signaling networks involved in cell stress responses.
  3. Drug Development: Its selective inhibition properties make it a candidate for developing therapeutic agents targeting similar pathways in diseases characterized by dysregulated apoptosis .
Mechanistic Basis of GADD45β/MKK7 Inhibition by DTP3 TFA

Molecular Pathogenesis of GADD45β/MKK7 in NF-κB-Driven Malignancies

The GADD45β/MKK7 signaling complex constitutes a cancer cell-restricted survival module downstream of the NF-κB pathway, with pathogenically critical roles in multiple myeloma (MM) and other NF-κB-driven malignancies. GADD45β is transcriptionally upregulated by constitutive NF-κB activity in MM cells, where it directly binds to and inhibits the catalytic activity of MKK7 (MAP2K7), a central activator of the pro-apoptotic JNK pathway. This interaction occurs via a flexible acidic loop (residues 103–117) of GADD45β, which engages the kinase catalytic pocket of MKK7, thereby sterically hindering ATP access and suppressing JNK-mediated apoptosis [1] [2]. Clinically, elevated GADD45β expression correlates with aggressive disease and poor prognosis in MM patients. Gene expression analyses reveal that high GADD45B mRNA levels are associated with significantly shorter progression-free survival (median: 24 months vs. 46 months) and overall survival (median: 52 months vs. 89 months) compared to low-expression cohorts [2]. This establishes the GADD45β/MKK7 complex as a therapeutically targetable node specific to cancer cell survival.

Table 1: Pathogenic Role of GADD45β/MKK7 in NF-κB-Driven Malignancies

Pathogenic MechanismFunctional ConsequenceClinical Correlation
NF-κB-mediated GADD45β overexpressionSuppression of JNK-dependent apoptosisShorter progression-free survival in MM patients
GADD45β binding to MKK7 catalytic pocketBlockade of ATP binding and MKK7 kinase activityAssociation with advanced disease stages and drug resistance
Disruption of stress response signalingEnhanced cancer cell survival in bone marrow microenvironmentPoor response to proteasome inhibitors
Cancer-restricted expression profileAbsence in normal plasma cells and tissuesHigh therapeutic index potential

Allosteric Disruption of the GADD45β-MKK7 Interaction: Conformational Rearrangement Dynamics

DTP3 (Ac-D-Tyr-D-Arg-D-Phe-NH₂ trifluoroacetate salt) is a first-in-class D-tri-peptide inhibitor that selectively targets the GADD45β/MKK7 protein-protein interface. Biophysical studies combining fluorescence quenching assays, saturation transfer difference nuclear magnetic resonance (STD-NMR), and computational docking reveal that DTP3 binds to two spatially adjacent outer regions of MKK7: peptides 113–136 (N-terminal domain) and 259–274 (kinase domain), forming a shallow pocket proximal to the ATP-binding site [1] [4] [8]. This binding induces a conformational rearrangement in MKK7 that allosterically disrupts GADD45β binding. Key evidence includes:

  • Fluorescence quenching demonstrates a dissociation constant (KD) of 150 ± 30 nM for the MKK7-KD/DTP3 interaction, with no binding observed for scrambled peptide controls [1].
  • Deletion mutants of MKK7 lacking residues 101–136 (Δ101-136) show complete loss of DTP3-induced fluorescence quenching, confirming the N-terminal region as the primary interaction site [4].
  • Chemical cross-linking mass spectrometry (CX-MS) confirms mutual exclusivity between GADD45β and DTP3 binding to MKK7, with DTP3 occupancy reducing GADD45β binding by >90% [4].

The allosteric mechanism involves displacement of GADD45β’s acidic loop from the MKK7 catalytic pocket, thereby reactivating MKK7 kinase function without affecting basal kinase activity in normal cells.

Table 2: Structural Determinants of DTP3-MKK7 Interaction

MKK7 DomainCritical Residues/RegionsInteraction Mechanism with DTP3Functional Consequence
N-terminal domainPeptide 113–136 (Trp135)Hydrophobic pocket formation via D-Phe and D-Tyr residuesPrimary binding site; induces conformational change
Kinase domainPeptide 259–274Electrostatic interactions with D-Arg residueStabilizes open conformation of catalytic pocket
D-domainResidues 37–57Not directly involvedMaintains JNK docking capacity
Catalytic pocketATP-binding siteIndirect opening via allosteryRestores ATP access and kinase activity

JNK Pathway Reactivation as a Primary Apoptotic Trigger in Multiple Myeloma

DTP3-mediated disruption of GADD45β/MKK7 complexes directly reinstates the JNK pathway, triggering caspase-dependent apoptosis selectively in MM cells. Mechanistically, liberated MKK7 phosphorylates JNK (at Thr183/Tyr185), which subsequently activates pro-apoptotic effectors:

  • Phosphorylated c-Jun (Ser63/Ser73) increasing transcription of FAS ligand and BIM [3] [7]
  • Mitochondrial translocation of JNK inducing BAX/BAK oligomerization and cytochrome c release
  • Caspase-9 and caspase-3 activation (evidenced by 4.5-fold increase in cleaved caspases within 6 hours post-DTP3 treatment) [1] [2]

Notably, JNK pathway reactivation is both necessary and sufficient for DTP3-induced apoptosis, as demonstrated by:

  • Complete abolition of cytotoxicity upon CRISPR/Cas9-mediated MKK7 or JNK1/2 knockout in MM cell lines [2]
  • Pharmacological inhibition of JNK (SP600125) rescuing >80% of DTP3-treated MM cells [3]
  • Synergistic lethality observed with dexamethasone, which further enhances JNK phosphorylation [3]

Table 3: Apoptotic Pathways Activated by DTP3-Induced JNK Reactivation

Downstream EventBiomarker/EffectorKinetics in MM CellsFunctional Outcome
JNK phosphorylationp-JNK (Thr183/Tyr185)Peak at 30–60 minActivation of c-Jun/AP-1 transcription
Mitochondrial permeabilizationBAX oligomerizationDetectable at 2–4 hoursCytochrome c release; caspase-9 cleavage
Caspase cascade initiationCleaved caspase-3/PARPMaximal at 6–8 hoursDNA fragmentation and apoptotic bodies
Transcriptional regulation↑ BIM, ↑ FAS ligand, ↓ BCL-2Sustained 12–24 hoursCommitment to intrinsic apoptosis

Selectivity Mechanisms Underlying Cancer Cell-Restricted Activity

The cancer-selective cytotoxicity of DTP3 arises from differential dependency on the GADD45β/MKK7 complex between malignant and normal cells:

  • Oncogene Addiction: MM cells exhibit constitutive NF-κB activation (present in >80% of patients), driving GADD45β overexpression. Normal cells lack this pathogenic induction and express minimal basal GADD45β [1] [2].
  • Complex Essentiality: The GADD45β/MKK7 interface is dispensable for JNK regulation in normal cells, where alternative pathways (e.g., MKK4) compensate for stress signaling. MM cells, however, develop addiction to GADD45β-mediated MKK7 suppression due to chronic pro-apoptotic stress in the bone marrow microenvironment [4] [9].
  • Binding Site Accessibility: Cancer-specific post-translational modifications (e.g., phosphorylation at MKK7 Ser271/Thyr275) enhance DTP3 binding affinity by 8-fold compared to unmodified MKK7 in normal cells [8].

Critical evidence for selectivity includes:

  • >100-fold higher potency in MM vs. normal peripheral blood mononuclear cells (IC50 0.8 μM vs. >100 μM) [2] [9]
  • Absence of in vivo toxicity in murine models at doses ablating myeloma xenografts [9]
  • No inhibition of other MAPKKs (MKK3, MKK4, MKK6) even at 100× IC50 [1]

This therapeutic selectivity enables DTP3 to overcome the principal limitation of conventional NF-κB inhibitors—dose-limiting toxicity from global NF-κB blockade—by targeting a downstream, cancer-restricted effector module.

Table 4: Selectivity Profile of DTP3 in Cancer vs. Normal Cells

Cellular ParameterMultiple Myeloma CellsNormal CellsMolecular Basis
Basal GADD45β expressionHigh (NF-κB-driven)NegligibleConstitutive NF-κB activation in malignancy
Dependency on GADD45β/MKK7Essential for survivalNon-essentialRedundant apoptosis pathways in normal cells
Basal JNK pathway activitySuppressedFunctionalGADD45β-mediated MKK7 inhibition
DTP3 binding affinity (KD)150 nM>10 µMPTM-enhanced binding in cancer cells
Cytotoxicity (IC50)0.5–1.0 µM>100 µMCancer-specific complex disruption

Properties

Product Name

Dtp3 tfa

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C28H36F3N7O7

Molecular Weight

639.6 g/mol

InChI

InChI=1S/C26H35N7O5.C2HF3O2/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17;3-2(4,5)1(6)7/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30);(H,6,7)/t20-,21-,22-;/m1./s1

InChI Key

JCVMRDQSOXBZIO-AFYLVLOISA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.